4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL
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Overview
Description
4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL is an organic compound that features a unique combination of functional groups, including a dimethylamino group, a sulfanyl group, and an alkynyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL can be achieved through a multi-step process. One common method involves the condensation of acetylene and acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This reaction forms the core structure, which is then modified to introduce the dimethylamino and sulfanyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkynyl group to alkenyl or alkyl groups.
Substitution: The dimethylamino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: This compound shares the alkynyl alcohol structure but lacks the dimethylamino and sulfanyl groups.
Trimethylsilylacetylene: Used similarly in synthetic chemistry, but with a different protecting group.
Uniqueness
4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and sulfanyl groups allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
112605-15-9 |
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Molecular Formula |
C8H15NOS |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
4-[(dimethylamino)methylsulfanyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C8H15NOS/c1-8(2,10)5-6-11-7-9(3)4/h10H,7H2,1-4H3 |
InChI Key |
IVOBUCNCNNQVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CSCN(C)C)O |
Origin of Product |
United States |
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